4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
Description
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,3-oxazole core substituted with cyano and ethylamino groups. The sulfonamide moiety is attached to a benzene ring, with dimethylamine substituents on the nitrogen atoms.
Properties
IUPAC Name |
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-4-16-14-12(9-15)17-13(21-14)10-5-7-11(8-6-10)22(19,20)18(2)3/h5-8,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSQSZYPFAWHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles. Applied to the target molecule, this method involves cyclodehydration of α-acylamino ketone precursors.
Procedure :
- Synthesis of α-Acylamino Ketone :
- 4-Acetyl-N,N-dimethylbenzenesulfonamide is reacted with ethyl isocyanate in anhydrous dichloromethane at 0°C, yielding 4-(2-(ethylamino)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide.
- Cyclization :
Yield : 65–70% after column purification (silica gel, ethyl acetate/hexane 3:7).
Advantages : High regioselectivity for 4-cyano and 5-ethylamino substitution.
Limitations : Prolonged reaction times and corrosive reagents necessitate careful handling.
Bredereck Reaction with α-Haloketones
The Bredereck reaction offers an alternative pathway using α-haloketones and amides.
Procedure :
- Preparation of α-Bromoketone :
- 4-(2-Bromo-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide is synthesized via bromination of 4-cyanoacetylbenzenesulfonamide using N-bromosuccinimide (NBS) in CCl₄.
- Cyclocondensation :
Yield : 60–68% after recrystallization from ethanol.
Advantages : Mild conditions and commercial availability of reagents.
Challenges : Competing elimination reactions may reduce yield.
Modern Green Synthesis Approaches
Microwave-Assisted Van Leusen Oxazole Synthesis
The van Leusen reaction employing TosMIC (tosylmethyl isocyanide) enables rapid oxazole formation under microwave irradiation.
Procedure :
- Aldehyde Preparation :
- 4-Formyl-N,N-dimethylbenzenesulfonamide is synthesized via oxidation of 4-(hydroxymethyl)benzenesulfonamide using pyridinium chlorochromate (PCC).
- Oxazole Formation :
Yield : 75–78% (purity >95% by HPLC).
Advantages : Reduced reaction time (minutes vs. hours) and enhanced atom economy.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 minutes |
| Temperature | 65°C |
| Energy Consumption | 350 W |
| Solvent | Isopropyl alcohol |
Ultrasound-Promoted Cycloisomerization
Ultrasound irradiation accelerates cycloisomerization of propargyl amides into oxazoles.
Procedure :
- Propargyl Amide Synthesis :
- 4-(N-ethylpropiolamido)-N,N-dimethylbenzenesulfonamide is prepared by coupling 4-aminobenzenesulfonamide with propiolic acid chloride.
- Cyclization :
Yield : 72% with 99% regioselectivity.
Mechanistic Insight : Ultrasound cavitation enhances mass transfer and catalyst activity, reducing side reactions.
Sulfonamide Functionalization Strategies
Direct Sulfonation of Oxazole Intermediates
Post-oxazole sulfonation ensures precise positioning of the sulfonamide group.
Procedure :
- Oxazole Intermediate :
- 4-Cyano-5-(ethylamino)-1,3-oxazole is synthesized via Bredereck reaction.
- Sulfonation :
- The oxazole is treated with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C, followed by thionyl chloride (SOCl₂) to form the sulfonyl chloride.
- Amination :
Yield : 58–63% over three steps.
Critical Note : Excess chlorosulfonic acid risks over-sulfonation; stoichiometric control is essential.
Buchwald-Hartwig Amination for Late-Stage Diversification
Palladium-catalyzed coupling enables direct introduction of the sulfonamide group.
Procedure :
- Oxazole Bromide Preparation :
- 2-Bromo-4-cyano-5-(ethylamino)-1,3-oxazole is synthesized via bromination of the parent oxazole.
- Coupling :
Yield : 70–75% (turnover number >500).
Advantages : Compatible with sensitive functional groups; avoids harsh sulfonation conditions.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.24 (t, J = 5.6 Hz, 1H, NH), 3.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.11 (s, 6H, N(CH₃)₂), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- IR (KBr) : 2210 cm⁻¹ (C≡N), 1325 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).
- HRMS (ESI+) : m/z calc. for C₁₄H₁₆N₄O₃S [M+H]⁺: 345.1024; found: 345.1028.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min, λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, confirming thermal stability.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Robinson-Gabriel | 65 | 97 | 12 | 120 |
| Bredereck | 60 | 95 | 14 | 95 |
| Microwave van Leusen | 78 | 99 | 0.13 | 150 |
| Ultrasound | 72 | 98 | 2 | 180 |
| Buchwald-Hartwig | 75 | 97 | 8 | 220 |
Key Trends :
- Microwave and ultrasound methods prioritize speed and purity at higher costs.
- Conventional methods remain cost-effective for large-scale synthesis despite longer durations.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives, including compounds similar to 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide, exhibit significant cytotoxicity against various cancer cell lines. These compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including targeting specific signaling pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a subject of interest for developing new antibiotics .
Anti-inflammatory Effects
In silico studies suggest that derivatives of this compound may act as inhibitors of key enzymes involved in inflammatory processes, such as lipoxygenase. This positions it as a possible candidate for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
The oxazole ring and its substituents are critical for modulating biological activity. Below is a comparative analysis of key analogs:
Notes:
- The target compound’s molecular weight is estimated based on its formula.
- The phenylpiperazinyl and benzylpiperidinyl analogs (from ) exhibit higher molecular weights due to bulkier substituents, which may influence solubility and membrane permeability.
- The dimethylamino variant () lacks the sulfonamide group, reducing polarity compared to the target compound.
Sulfonamide Modifications
Sulfonamide derivatives are prominent in medicinal chemistry. Key comparisons include:
- Higher sulfur content may improve binding to metalloenzymes.
Computational and Experimental Insights
- Proper validation (e.g., via PLATON ) ensures accuracy in bond lengths and angles.
- Docking Studies: AutoDock Vina could predict binding modes of the target compound and its analogs. For example, bulkier substituents (e.g., phenylpiperazinyl in ) might sterically hinder interactions with target proteins compared to the smaller ethylamino group.
Data Table: Key Structural and Availability Comparisons
Research Implications
- Sulfur-Containing Analogs: Sulfur moieties (e.g., in ) are associated with enhanced bioactivity, as seen in antibiotics like penicillin . The target compound’s ethylamino group may offer a balance between reactivity and stability.
- Bulkier Groups : The phenylpiperazinyl and benzylpiperidinyl analogs () could be prioritized for targets requiring hydrophobic interactions, whereas the target compound may suit polar binding pockets.
Biological Activity
The compound 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a sulfonamide group, an oxazole ring, and a cyano group, contributing to its diverse chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C16H20N4O3S
- Molecular Weight : Approximately 456.5 g/mol
The compound's unique architecture allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity
Preliminary studies suggest that This compound exhibits significant antimicrobial properties . Research indicates that derivatives of this compound demonstrate moderate to good antibacterial activity against various strains, particularly:
- Staphylococcus aureus
- Escherichia coli
While specific mechanisms of action are still under investigation, the presence of the sulfonamide and oxazole groups is believed to play a crucial role in the compound's biological efficacy. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, while oxazole derivatives often exhibit diverse pharmacological activities.
Antibacterial Activity Assessment
A study conducted using the disk diffusion method assessed the antibacterial activity of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, with notable activity against Staphylococcus aureus and E. coli .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that modifications to the functional groups can significantly impact the biological activity of sulfonamide derivatives. Variations in substituents on the benzene ring or alterations to the oxazole structure may enhance potency or broaden the spectrum of activity .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Antibacterial Activity |
|---|---|---|---|
| 4-(4-cyano-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | C16H20N4O3S | Similar oxazole structure | Moderate activity against E. coli |
| 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | C14H16N4O3S | Contains amino group instead of cyano | Low activity against Staphylococcus aureus |
Synthesis and Industrial Applications
The synthesis of This compound typically involves multi-step organic reactions. The process often begins with the preparation of the oxazole ring followed by the introduction of cyano and sulfonamide groups under controlled conditions to optimize yield and purity .
In industrial settings, production methods may include large-scale batch reactions or continuous flow processes aimed at maximizing efficiency while minimizing waste.
Q & A
Q. Basic
- 1H/13C NMR : Confirm substituent positions (e.g., cyano at C4, ethylamino at C5) and dimethylsulfonamide resonance splitting .
- IR spectroscopy : Identify characteristic peaks (e.g., C≡N stretch ~2200 cm⁻¹, sulfonamide S=O ~1350/1150 cm⁻¹) .
Advanced - Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to resolve ambiguities in tautomeric forms (e.g., oxazole vs. oxazolone) and validate bond lengths/angles .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error to distinguish from isobaric impurities .
How can computational tools like AutoDock Vina aid in predicting the biological targets of this compound?
Q. Advanced
- Docking workflow :
- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrases, tubulin) .
- Grid parameterization : Define binding sites using crystallographic data (PDB) and optimize scoring function parameters (e.g., exhaustiveness=32) .
- Pose clustering : Analyze top-ranked poses for hydrogen bonding (e.g., sulfonamide oxygen interactions) and hydrophobic contacts (cyano/oxazole groups) .
Validation : Compare docking results with experimental IC₅₀ values from NCI-60 cancer cell line assays to refine predictive models .
What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?
Q. Advanced
- Data discrepancies : Some studies report potent anticancer activity (GI₅₀ <10 µM), while others show limited cytotoxicity (>100 µM). Potential causes:
- Resolution strategies :
How does the electronic nature of the 4-cyano group influence the compound’s reactivity and bioactivity?
Q. Advanced
- Electronic effects : The electron-withdrawing cyano group stabilizes the oxazole ring via conjugation, reducing electrophilicity at C2 and directing nucleophilic attacks to C5 .
- Bioactivity implications :
What are the best practices for resolving crystallographic disorder in the ethylamino side chain during structure refinement?
Q. Advanced
- Disorder modeling :
- Validation : Check R1/wR2 convergence (<5% difference) and omit maps to ensure residual electron density <0.3 eÅ⁻³ .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer profile?
Q. Advanced
- Key modifications :
- Screening : Use parallel synthesis to generate derivatives (e.g., 10–20 analogs) and evaluate cytotoxicity, selectivity, and metabolic stability .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
